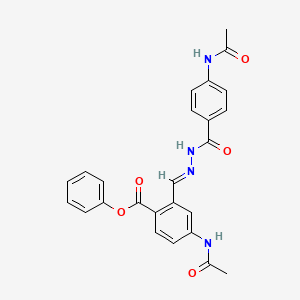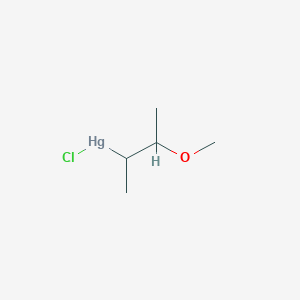
Chloro(3-methoxybutan-2-yl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-methoxybutan-2-yl)mercury is an organomercury compound with the chemical formula C5H11ClHgO. It is a specialty chemical used in various industrial and research applications. The compound is characterized by the presence of a mercury atom bonded to a chloro group and a 3-methoxybutan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-methoxybutan-2-yl)mercury typically involves the reaction of mercury(II) chloride with 3-methoxybutan-2-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
HgCl2+C5H12O→C5H11ClHgO+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-methoxybutan-2-yl)mercury undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Complexation Reactions: The compound can form complexes with other ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted organomercury compounds.
Oxidation Reactions: Products include mercury(II) oxide or other oxidized mercury species.
Reduction Reactions: Products include elemental mercury or reduced organomercury compounds.
Scientific Research Applications
Chloro(3-methoxybutan-2-yl)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(3-methoxybutan-2-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The compound can also interact with DNA and other biomolecules, leading to potential genotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a 3-methoxybutan-2-yl group.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group instead of a 3-methoxybutan-2-yl group.
Uniqueness
Chloro(3-methoxybutan-2-yl)mercury is unique due to the presence of the 3-methoxybutan-2-yl group, which imparts specific chemical and physical properties. This structural feature influences its reactivity, solubility, and interactions with biological molecules, making it distinct from other organomercury compounds.
Properties
CAS No. |
62594-72-3 |
|---|---|
Molecular Formula |
C5H11ClHgO |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
chloro(3-methoxybutan-2-yl)mercury |
InChI |
InChI=1S/C5H11O.ClH.Hg/c1-4-5(2)6-3;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
GXJOBVXNZJBAEU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(C)[Hg]Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


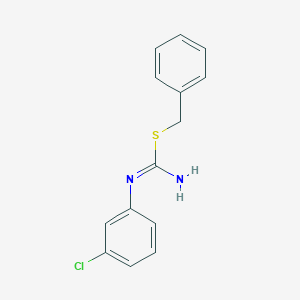
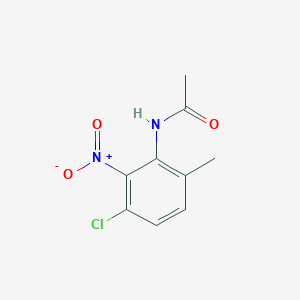
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
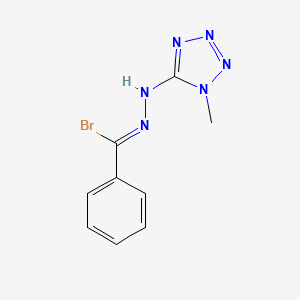
![4-[2-(4-Methylphenyl)ethyl]benzoic acid](/img/structure/B14142583.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14142584.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
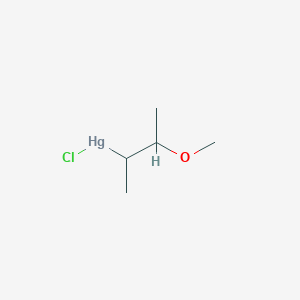
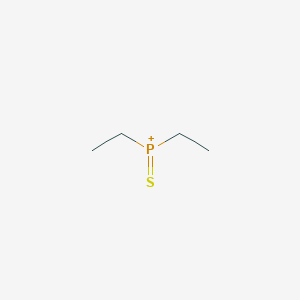
![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)
